(1S,2R,3aR)-2-(2-chlorophenyl)-7-fluoro-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
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Overview
Description
1-BENZOYL-2-(2-CHLOROPHENYL)-7-FLUORO-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is a complex organic compound that belongs to the class of pyrroloquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZOYL-2-(2-CHLOROPHENYL)-7-FLUORO-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency, high yields, and the ability to combine complex structures from simple substrates in a one-pot reaction . A common synthetic route includes the reaction of 2-chloroquinoline-3-carbaldehyde with benzoylacetonitrile and other active methylene compounds under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of MCRs can be applied on a larger scale, utilizing easily accessible starting materials and optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-BENZOYL-2-(2-CHLOROPHENYL)-7-FLUORO-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted pyrroloquinoline compounds .
Scientific Research Applications
1-BENZOYL-2-(2-CHLOROPHENYL)-7-FLUORO-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Pharmacology: The compound’s interactions with various biological targets make it a candidate for drug development.
Materials Science: Its unique structural properties are explored for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 1-BENZOYL-2-(2-CHLOROPHENYL)-7-FLUORO-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE involves its interaction with specific molecular targets. These interactions can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-b]quinoline: Similar in structure and biological activity.
Benzo[h]pyrano[2,3-b]quinoline: Shares structural similarities and synthetic routes.
Properties
Molecular Formula |
C27H17ClFN3O |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
(1S,2R,3aR)-1-benzoyl-2-(2-chlorophenyl)-7-fluoro-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C27H17ClFN3O/c28-21-9-5-4-8-20(21)24-25(26(33)17-6-2-1-3-7-17)32-22-12-11-19(29)14-18(22)10-13-23(32)27(24,15-30)16-31/h1-14,23-25H/t23-,24-,25+/m1/s1 |
InChI Key |
NVXOKMDYLFXBHI-SDHSZQHLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[C@@H]2[C@H](C([C@@H]3N2C4=C(C=C3)C=C(C=C4)F)(C#N)C#N)C5=CC=CC=C5Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=C(C=C3)C=C(C=C4)F)(C#N)C#N)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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